![molecular formula C16H21NO4 B7554797 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid, also known as HPP-4382, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperidine derivative and belongs to the class of benzoyl derivatives.
Mécanisme D'action
The mechanism of action of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to modulate the activity of certain signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has also been shown to modulate the immune system by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid in lab experiments is its potential therapeutic applications in various fields of medicine. The compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid. One of the main directions is to further investigate the mechanism of action of the compound and its potential therapeutic applications in various fields of medicine. In addition, future research can focus on improving the solubility and bioavailability of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid, which can enhance its pharmacokinetics and efficacy. Furthermore, future studies can investigate the safety and toxicity of the compound to determine its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid involves the reaction of 4-(Hydroxymethyl)benzoyl chloride with piperidine in the presence of a base, followed by the addition of 3-bromopropionic acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid. The yield of the synthesis process is approximately 60%.
Applications De Recherche Scientifique
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
3-[1-[4-(hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-11-13-1-4-14(5-2-13)16(21)17-9-7-12(8-10-17)3-6-15(19)20/h1-2,4-5,12,18H,3,6-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCGOFOWOHFPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

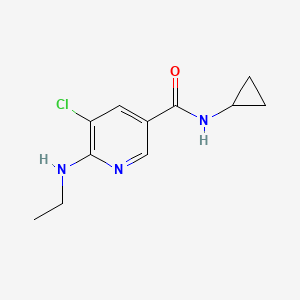
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
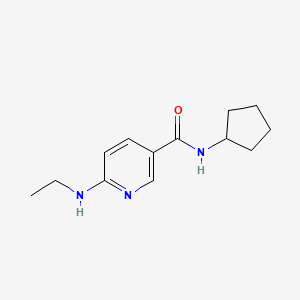
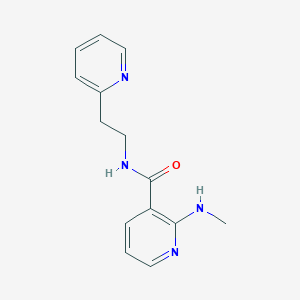
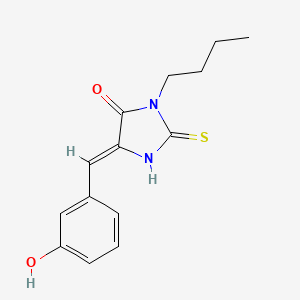
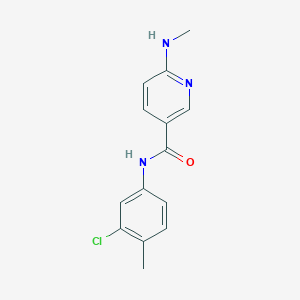
![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
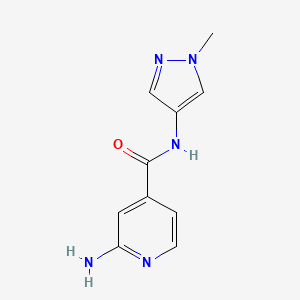
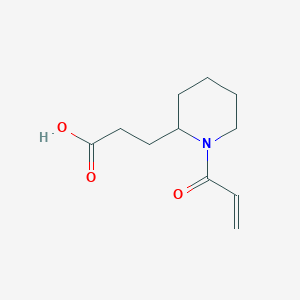
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)